4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

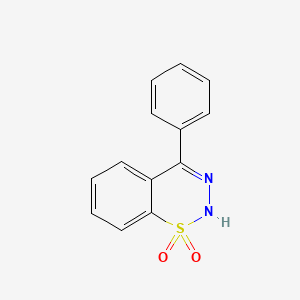

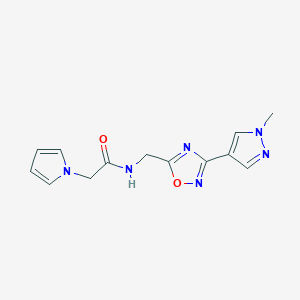

4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride (MSPH) is a synthetic compound with a wide variety of applications in scientific research. It is a member of the piperidine family of compounds and is composed of a piperidin-4-ol group linked to a 2-methanesulfonylphenyl group. MSPH is used in a variety of applications, including biochemical research, drug development, and medical diagnostics.

Aplicaciones Científicas De Investigación

Chemical Kinetics and Mechanism Studies : Kumar and Balachandran (2008) explored the kinetics of elimination reactions of methanesulfonic acid from certain substrates, which is relevant to understanding the chemical behavior of related compounds, including 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride (Kumar & Balachandran, 2008).

Organic Synthesis and Reaction Mechanisms : The work of Lin et al. (1995) on the formation of the piperazine ring via reactions with triphenylphosphine and 3-azidopropyl methanesulfonate offers insights into the synthetic pathways that might be applicable to the synthesis of 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride (Lin et al., 1995).

Pharmacological and Biomedical Research : Though slightly tangential, the study by Gérard-Monnier et al. (1998) involving methanesulfonic acid in the context of lipid peroxidation assays may provide indirect insights into the biochemical interactions and potential biomedical applications of compounds like 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride (Gérard-Monnier et al., 1998).

Environmental Chemistry and Biodegradation : Research by Kohring et al. (1989) on the anaerobic dechlorination of chlorophenols in the presence of sulfate in freshwater sediments provides valuable information on environmental degradation processes that could be relevant to the fate of 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride in similar conditions (Kohring et al., 1989).

Innovative Chemical Synthesis Techniques : The synthesis of functionalized cyclic enamines from lithium alkylphenyl sulfones by Arias et al. (2001) illustrates advanced chemical synthesis techniques that could potentially be adapted for the synthesis or modification of 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride (Arias et al., 2001).

Industrial Chemical Production : Schüth (2019) discusses the direct conversion of methane to methanesulfonic acid, an industrially useful chemical. This process is significant for understanding the large-scale production and industrial applications of methanesulfonic acid derivatives, including 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride (Schüth, 2019).

Propiedades

IUPAC Name |

4-(2-methylsulfonylphenyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S.ClH/c1-17(15,16)11-5-3-2-4-10(11)12(14)6-8-13-9-7-12;/h2-5,13-14H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZDVDGADDMAIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2(CCNCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2891682.png)

![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2891683.png)

![7-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2891686.png)

![2,2-Difluoro-5-azaspiro[2.5]octan-6-one](/img/structure/B2891688.png)

![8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2891691.png)

![N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2891693.png)

![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-phenylpropyl)-1,3, 7-trihydropurine-2,6-dione](/img/no-structure.png)